3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including structures similar to 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide, often involves reactions between amines and sulfonyl chlorides or through modifications of existing sulfonamide groups. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride showcases the typical approach to synthesizing complex sulfonamide structures, indicating the potential pathways for synthesizing the compound (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those similar to 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide, has been analyzed through various techniques such as X-ray crystallography and quantum-chemical studies. These analyses reveal the geometrical configuration, tautomeric forms, and intramolecular interactions, essential for understanding the reactivity and properties of the compound (Kovalchukova et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds, including 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide, can undergo various chemical reactions, such as N-alkylation, to produce amino-(N-alkyl)benzenesulfonamides. These reactions are crucial for modifying the compound's properties for specific applications (Lu et al., 2015).
Physical Properties Analysis
The physical properties of sulfonamide derivatives are influenced by their molecular structure. Crystallography studies offer insights into the crystalline state, tautomerism, and acid-base equilibrium, which are vital for predicting the solubility, stability, and other physical properties of these compounds (Kovalchukova et al., 2013).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, potential biological activity, and interaction with other chemical entities, are closely tied to their molecular structure and functional groups. For example, the introduction of sterically hindered groups can significantly affect the compound's reactivity and potential applications (Rublova et al., 2017).
Scientific Research Applications
Antifungal Applications :
- A study synthesized derivatives of benzenesulfonamide and tested them against various fungi. The compounds exhibited potent antifungal activity against Aspergillus niger & Aspergillus flavus, suggesting a potential use in combating fungal infections (Gupta & Halve, 2015).
Antitumor Applications :
- Research on benzenesulfonamide derivatives revealed that depending on the structure of 1,2-dicarbonyl reagents, various compounds exhibiting antitumor activities were synthesized. These compounds were tested against a panel of 56 tumor cell lines, revealing promising antitumor properties (Sławiński & Gdaniec, 2005).
- Another study produced novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives with antitumor activities. One compound, in particular, showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c10-8-3-2-7(6-9(8)12)16(14,15)13-5-1-4-11/h2-3,6,13H,1,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMYCTLTLUHRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214669 | |
Record name | 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide | |
CAS RN |
64415-13-0 | |
Record name | 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64415-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064415130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC123536 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123536 | |
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Record name | 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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